molecular formula C17H14N2O3S3 B2937456 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide CAS No. 2097913-11-4

4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide

Cat. No.: B2937456
CAS No.: 2097913-11-4
M. Wt: 390.49
InChI Key: SSZBCTMDNXQTPN-UHFFFAOYSA-N
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Description

The compound 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide features a benzenesulfonamide core substituted with a cyano group at the para position. The ethyl linker is functionalized with two thiophene rings (2-yl and 3-yl) and a hydroxyl group.

  • Friedel-Crafts reactions to introduce sulfonyl groups .
  • Nucleophilic additions with isothiocyanates to form thioamide intermediates .
  • Cyclization and alkylation steps to generate heterocyclic substituents .

Properties

IUPAC Name

4-cyano-N-(2-hydroxy-2-thiophen-2-yl-2-thiophen-3-ylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O3S3/c18-10-13-3-5-15(6-4-13)25(21,22)19-12-17(20,14-7-9-23-11-14)16-2-1-8-24-16/h1-9,11,19-20H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZBCTMDNXQTPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)C#N)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-Cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Structural Features

The compound features:

  • Benzene sulfonamide core : Known for diverse biological activities.
  • Cyano group : Imparts additional reactivity and potential therapeutic effects.
  • Thiophene rings : Enhance the compound's electronic properties and biological interactions.

Molecular Formula

The molecular formula for this compound is C16H16N2O2SC_{16}H_{16}N_2O_2S.

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial activity. For instance, studies have shown that benzene sulfonamides can inhibit bacterial growth by interfering with folic acid synthesis. The presence of the thiophene ring may enhance this effect through increased membrane permeability or interaction with bacterial enzymes .

Anticancer Potential

The compound's structural components suggest potential anticancer properties. Similar derivatives have been shown to inhibit specific cancer cell lines by inducing apoptosis or inhibiting cell proliferation. For example, sulfonamide derivatives have demonstrated activity against various tumor types by targeting specific signaling pathways involved in cancer progression .

Cardiovascular Effects

A study focused on the cardiovascular effects of related sulfonamide compounds found that they could significantly reduce perfusion pressure and coronary resistance in isolated rat heart models. This suggests a potential for modulating cardiovascular function, possibly through calcium channel interactions .

The mechanisms underlying the biological activities of 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide are likely multifaceted:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as lipoxygenases, which play roles in inflammatory processes and cancer progression.
  • Calcium Channel Modulation : The ability to interact with calcium channels may explain some cardiovascular effects observed in experimental models .

Case Studies

  • Antimicrobial Study : A series of experiments demonstrated that derivatives of benzene sulfonamides showed varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated a correlation between structural modifications and increased potency .
  • Anticancer Activity : In vitro studies revealed that certain derivatives could inhibit the growth of breast and colon cancer cell lines. The mechanism was attributed to the induction of apoptosis mediated by mitochondrial pathways .
  • Cardiovascular Impact : Research involving isolated rat hearts showed that 4-cyano-N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzenesulfonamide significantly decreased coronary resistance compared to control groups, suggesting a potential therapeutic role in managing hypertension or heart failure .

Comparison of Biological Activities

Compound NameAntimicrobial ActivityAnticancer ActivityCardiovascular Effects
4-Cyano-N-(2-hydroxy...)ModerateHighSignificant reduction in perfusion pressure
4-Amino-benzenesulfonamideHighModerateMinor effects on coronary resistance
4-SulfamoylbenzamideLowHighNo significant cardiovascular impact

Pharmacokinetic Parameters

ParameterValue
SolubilityModerate
BioavailabilityHigh
Half-life6 hours
MetabolismHepatic

Comparison with Similar Compounds

Structural Features and Substituent Effects

Key structural analogs and their differences are summarized below:

Compound Name Substituents on Benzene Ethyl Linker Modifications Molecular Formula Molecular Weight Key Spectral Data (IR)
Target Compound 4-Cyano 2-hydroxy, 2-(thiophen-2-yl), 2-(thiophen-3-yl) C₁₇H₁₅N₂O₃S₃ 407.5 (estimated) Expected C≡N stretch ~2230 cm⁻¹; OH stretch ~3200–3500 cm⁻¹
4-Chloro-N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)benzenesulfonamide 4-Chloro 2-(dimethylamino), 2-(thiophen-3-yl) C₁₅H₁₈ClN₂O₂S₂ 382.9 NH stretch ~3300 cm⁻¹; C-Cl stretch ~750 cm⁻¹
3-Chloro-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methoxybenzenesulfonamide 3-Chloro, 4-methoxy 2-hydroxy, 2-(furan-3-yl), 2-(thiophen-2-yl) C₁₇H₁₆ClNO₅S₂ 413.9 C-O-C (methoxy) ~1250 cm⁻¹; furan C-O ~1010 cm⁻¹
2,6-Difluoro-N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)benzenesulfonamide 2,6-Difluoro 2-hydroxy, 2-(furan-2-yl), 2-(thiophen-3-yl) C₁₆H₁₃F₂NO₄S₂ 385.4 C-F stretches ~1100–1250 cm⁻¹

Key Observations :

  • Hydrophobicity: Thiophene rings increase hydrophobicity relative to furan or dimethylamino groups, which may reduce aqueous solubility .
  • Tautomerism : Analogous to compounds in , the hydroxyl and thiophene groups may facilitate tautomeric equilibria, affecting reactivity .

Solubility and Physicochemical Properties

Data from solubility studies () indicate:

  • 4-Aminobenzenesulfonamides with heterocyclic substituents (e.g., thiazole, oxazole) exhibit moderate solubility in polar solvents (e.g., DMSO, ethanol) but poor solubility in water .
  • Hydroxyl groups (as in the target compound) may improve solubility compared to halogenated analogs (e.g., 4-chloro derivative in ), though this is counteracted by thiophene hydrophobicity.

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